
Octahydropentalenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropentalenyl propionate is a chemical compound with the molecular formula C11H18O2. It is characterized by its unique structure, which includes two five-membered rings and one eight-membered ring, along with an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydropentalenyl propionate typically involves the esterification of octahydropentalenyl alcohol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Octahydropentalenyl propionate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild conditions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Octahydropentalenyl alcohol.
Substitution: Various amides or substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octahydropentalenyl propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of octahydropentalenyl propionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release propionic acid, which can then participate in various metabolic pathways. The compound’s unique ring structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentyl propionate
- Cyclohexyl propionate
- Decahydronaphthalenyl propionate
Uniqueness
Octahydropentalenyl propionate is unique due to its combination of two five-membered rings and one eight-membered ring, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
93964-80-8 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl propanoate |
InChI |
InChI=1S/C11H18O2/c1-2-11(12)13-10-7-6-8-4-3-5-9(8)10/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
BTWFKGTZSZVEEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1CCC2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



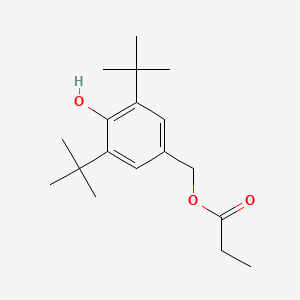

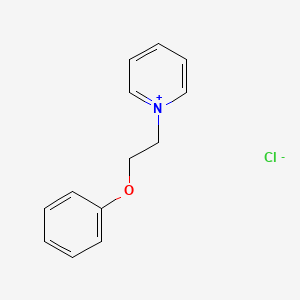


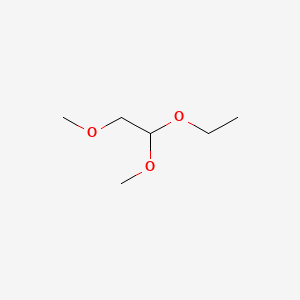
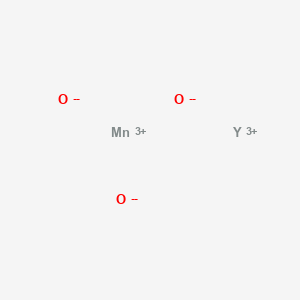
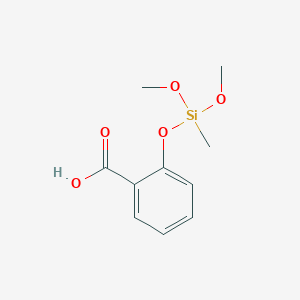
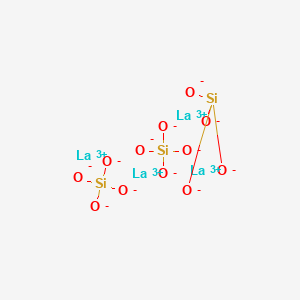
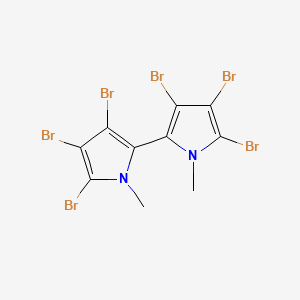

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)

